molecular formula C12H5N5O8 B15341870 2,4,5,7-Tetranitrocarbazole CAS No. 28453-24-9

2,4,5,7-Tetranitrocarbazole

Cat. No.: B15341870
CAS No.: 28453-24-9
M. Wt: 347.20 g/mol
InChI Key: VSMSIASZXNTHEN-UHFFFAOYSA-N
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Description

2,4,5,7-Tetranitrocarbazole is a highly nitrated derivative of carbazole, with the molecular formula C₁₂H₅N₅O₈ and a molecular weight of 347.1968 . This compound is known for its explosive properties and is used in various applications, particularly in the field of pyrotechnics and explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,7-Tetranitrocarbazole typically involves the nitration of carbazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the 2,4,5, and 7 positions on the carbazole ring .

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The process is optimized to achieve high yields and purity of the final product. The nitration reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4,5,7-Tetranitrocarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,5,7-Tetranitrocarbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetranitrocarbazole involves its interaction with molecular targets and pathways within a system. The nitro groups on the carbazole ring play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness of 2,4,5,7-Tetranitrocarbazole: this compound is unique due to its specific nitration pattern on the carbazole ring, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in explosive and pyrotechnic applications .

Properties

CAS No.

28453-24-9

Molecular Formula

C12H5N5O8

Molecular Weight

347.20 g/mol

IUPAC Name

2,4,5,7-tetranitro-9H-carbazole

InChI

InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11(9(3-5)16(22)23)12-8(13-7)2-6(15(20)21)4-10(12)17(24)25/h1-4,13H

InChI Key

VSMSIASZXNTHEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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